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Furfuryl mercaptan

Flavor chemistry Sensory analysis Baijiu

Furfuryl mercaptan (2-furfurylthiol, CAS 98-02-2) is an organosulfur compound classified as a furan substituted with a methylthiol group, with a molecular weight of 114.17 g/mol and a characteristic roasted coffee odor at low concentrations. It is primarily used as a flavoring agent (FEMA GRAS No.

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 175236-33-6
Cat. No. B060905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl mercaptan
CAS175236-33-6
Synonyms2-furanmethanethiol
2-furfurylthiol
furfuryl mercaptan
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CS
InChIInChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2
InChIKeyZFFTZDQKIXPDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Mercaptan (CAS 98-02-2) Baseline Overview: Core Properties and Industrial Relevance


Furfuryl mercaptan (2-furfurylthiol, CAS 98-02-2) is an organosulfur compound classified as a furan substituted with a methylthiol group, with a molecular weight of 114.17 g/mol and a characteristic roasted coffee odor at low concentrations [1]. It is primarily used as a flavoring agent (FEMA GRAS No. 2493) [2] and is a key impact compound in the aroma of roasted coffee, cooked meats, and popcorn [3]. It is a colorless to pale yellow liquid with a boiling point of 155 °C, a density of 1.132 g/cm³, and is insoluble in water [4].

Why Generic Substitution of Furfuryl Mercaptan is Not Viable in Flavor and Aroma Applications


Furfuryl mercaptan is often confused with or substituted by other sulfur-containing heterocycles like 2-methyl-3-furanthiol (MFT), but such substitutions are not scientifically valid due to profound differences in sensory profile, odor threshold, and chemical behavior. For instance, while both compounds share a similar molecular weight (114.17 g/mol) [1], MFT is primarily described as imparting roasted meat and fried notes, whereas furfuryl mercaptan is uniquely associated with a distinct roasted coffee aroma [2]. Critically, their odor thresholds differ by orders of magnitude (0.0048 μg/L for MFT vs. 0.1 μg/L for furfuryl mercaptan in a comparable matrix) [3], meaning the intensity and character of the aroma at identical concentrations are completely different. Furthermore, their chemical interactions in complex matrices are divergent: furfuryl mercaptan is significantly more susceptible to concentration reduction (by a factor of 16) when interacting with melanoidins in coffee beverages compared to MFT [4], directly impacting aroma stability and shelf-life. Therefore, simple in-class substitution will alter the intended sensory profile, degrade product stability, and compromise the final product's quality.

Furfuryl Mercaptan vs. Analogues: Quantified Differences in Sensory Thresholds, Aroma Stability, and Antioxidant Capacity


Sensory Threshold Comparison: Furfuryl Mercaptan vs. 2-Methyl-3-furanthiol (MFT) in Alcoholic Beverages

In a study analyzing Chinese Baijiu, the odor threshold of furfuryl mercaptan (FFT) was determined to be 0.1 μg/L, while that of its closest structural analog, 2-methyl-3-furanthiol (MFT), was 0.0048 μg/L [1]. This represents a 20.8-fold difference in sensory potency. Despite its higher threshold, FFT was found at high odor activity values (OAVs) of 112-378 in SSAB, significantly contributing to the overall aroma profile [1].

Flavor chemistry Sensory analysis Baijiu

Matrix Interaction and Stability: Differential Binding to Coffee Melanoidins

In a model coffee beverage system, the concentration of furfuryl mercaptan decreased by a factor of 16 upon the addition of melanoidins, a key component of coffee. In contrast, the concentration of 2-methyl-3-furanthiol decreased by only a factor of approximately 1.8 under the same conditions [1]. This indicates that furfuryl mercaptan is approximately 8.9 times more susceptible to binding and subsequent loss of aroma impact in the presence of melanoidins compared to MFT.

Food stability Aroma chemistry Coffee science

Antioxidant Activity: A Differentiated Profile from its Analogues

In a lipid peroxidation model (dilinolenoylphosphatidylcholine liposomes), 2-methyl-3-furanthiol (MFT) and 2-thiophenethiol showed strong and comparable inhibitory activities on malonaldehyde formation, whereas furfuryl mercaptan showed only slight activity [1]. Furthermore, MFT and 2-thiophenethiol scavenged tyrosyl radicals with an activity similar to ascorbic acid, while furfuryl mercaptan and L-cysteine did not scavenge them [1]. However, both MFT and furfuryl mercaptan were reported to inhibit heptanal oxidation for up to 30 days in a separate assay [2].

Antioxidant chemistry Lipid peroxidation Flavor stability

Validated Application Scenarios for Furfuryl Mercaptan Based on Quantified Evidence


Premium Coffee Flavor Formulation

Furfuryl mercaptan is the definitive choice for imparting a fresh, roasted coffee aroma in flavor formulations [1]. Its unique odor profile is unmatched by alternatives like 2-methyl-3-furanthiol, which provides roasted meat and fried notes. The quantified differences in odor threshold (0.1 μg/L for furfuryl mercaptan vs. 0.0048 μg/L for MFT) [2] and its differential interaction with coffee melanoidins (16x reduction factor vs. 1.8x for MFT) [3] must be factored into formulation and stability studies. Substitution with MFT would result in a fundamentally different, meaty aroma profile and altered shelf-life behavior.

Authentic Replication of Cooked Meat Flavors

For developing processed meat flavors (e.g., roasted chicken, pork, beef), furfuryl mercaptan is an essential component for achieving a complex, sulfurous, and slightly nutty background note [4]. While 2-methyl-3-furanthiol may provide a more potent 'meaty' top-note, furfuryl mercaptan contributes to the deeper, roasted, and fatty nuances that create a more rounded and authentic profile [5].

Savory and Snack Food Flavor Enhancement

In applications such as popcorn flavoring or savory sauces, furfuryl mercaptan provides a roasted, nutty, and caramel-like depth. The quantified OAV range of 5-378 in various Baijiu types [2] demonstrates its capacity to significantly impact aroma across a wide concentration range. Its effectiveness in these applications is distinct from the profile of MFT, whose OAV range (14.6-521) overlaps but describes a different aromatic space.

R&D in Maillard Reaction Model Systems

Furfuryl mercaptan serves as a critical analytical standard and a target compound in research on the Maillard reaction, particularly in systems involving cysteine and pentoses [4]. At higher temperatures in these model systems, furfuryl mercaptan is the major volatile compound generated [4]. Its distinct formation kinetics and high yield make it a primary marker for studying the generation of sulfurous, roasted aroma compounds.

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